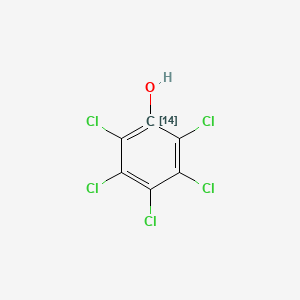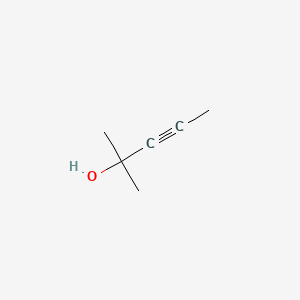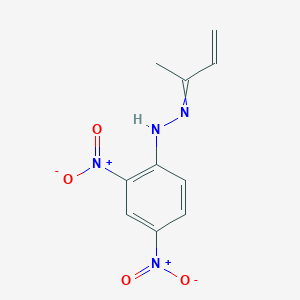
Methylvinylketone 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylvinylketone 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol . It is a derivative of methylvinylketone and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds.
準備方法
Synthetic Routes and Reaction Conditions
Methylvinylketone 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between methylvinylketone and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, such as methanol and sulfuric acid, to facilitate the formation of the hydrazone derivative . The reaction can be represented as follows:
Methylvinylketone+2,4-dinitrophenylhydrazine→Methylvinylketone 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scaling up the reaction conditions used in laboratory synthesis. The process may include the use of solid-phase extraction techniques to purify the product and remove unreacted reagents .
化学反応の分析
Types of Reactions
Methylvinylketone 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The compound reacts with various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methylvinylketone 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent for the detection and quantification of carbonyl compounds in various samples.
Biology: The compound is employed in the analysis of biological samples to identify and quantify carbonyl-containing biomolecules.
Medicine: It is used in the development of diagnostic assays for detecting carbonyl compounds in clinical samples.
Industry: The compound finds applications in quality control processes for monitoring carbonyl impurities in industrial products.
作用機序
The mechanism of action of methylvinylketone 2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of methylvinylketone, followed by elimination of water to form the hydrazone derivative . This reaction is facilitated by the acidic conditions provided by methanol and sulfuric acid. The molecular targets include carbonyl compounds, and the pathway involves the formation of a stable hydrazone linkage.
類似化合物との比較
Similar Compounds
- Methyl ethyl ketone 2,4-dinitrophenylhydrazone
- Methyl isopropyl ketone 2,4-dinitrophenylhydrazone
- Methyl isobutyl ketone 2,4-dinitrophenylhydrazone
Uniqueness
Methylvinylketone 2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methylvinylketone, which imparts distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazone derivatives makes it particularly useful in analytical applications .
特性
CAS番号 |
2675-19-6 |
|---|---|
分子式 |
C10H10N4O4 |
分子量 |
250.21 g/mol |
IUPAC名 |
N-(but-3-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h3-6,12H,1H2,2H3 |
InChIキー |
JIPPLQKHXOGGSF-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
正規SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


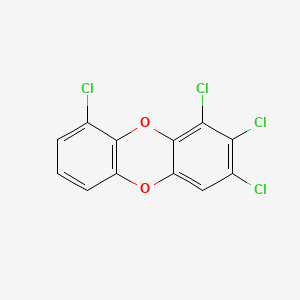
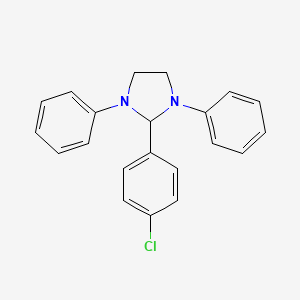
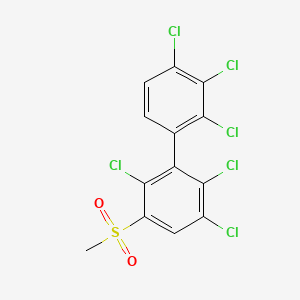
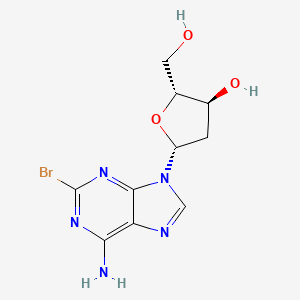

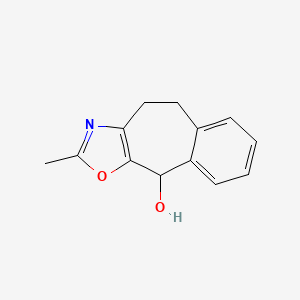
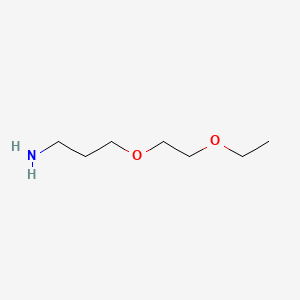

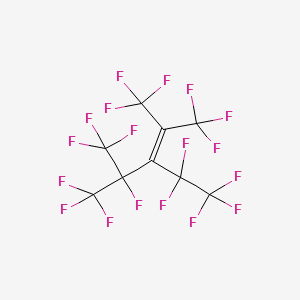
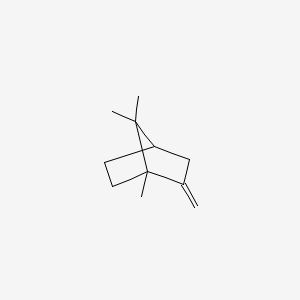
![(1S,2S,5R,9S,11S,12S,13R)-5,6,11-Trihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B1615978.png)
![Benzyl (S)-[4-[(aminocarbonyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]carbamate](/img/structure/B1615980.png)
